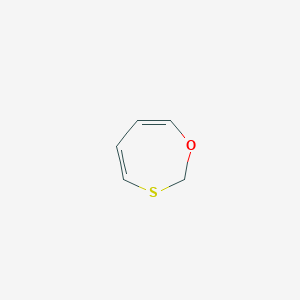

![molecular formula C11H10O3S B099931 Methyl 5-methoxybenzo[b]thiophene-2-carboxylate CAS No. 19492-99-0](/img/structure/B99931.png)

Methyl 5-methoxybenzo[b]thiophene-2-carboxylate

概要

説明

Methyl 5-methoxybenzo[b]thiophene-2-carboxylate is a compound that is part of a family of benzo[b]thiophene derivatives. These compounds have been the subject of various studies due to their potential applications in pharmacology and materials science. The benzo[b]thiophene moiety is a structural component that can impart interesting chemical and physical properties to the molecules it is part of, making these derivatives valuable for further research and development .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves reactions with methyl mercaptoacetate and activated quinones, as well as various substitution reactions including bromination, nitration, and formylation. For instance, the synthesis of methyl 4,7-dihydro-4,7-dioxobenzo[b]thiophene-2-carboxylate, a related compound, is achieved through the reaction of methyl mercaptoacetate with activated 1,4-benzoquinones . Additionally, substitution reactions of 4-methoxybenzo[b]thiophen and its derivatives have been investigated, revealing insights into the reactivity and selectivity of these compounds . The synthesis of these compounds is crucial for their evaluation as potential chemotherapeutic agents or charge-transporting materials .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives has been elucidated using various spectroscopic techniques, including FTIR, NMR, and mass spectroscopy. X-ray crystallography has also been employed to determine the crystal and molecular structures of methoxybenzo[b]thiophenes, providing detailed information on bond distances, angles, and torsion angles, as well as insights into the intermolecular forces that stabilize the crystal lattice . These structural analyses are essential for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo a variety of chemical reactions, including bromination, nitration, and decarboxylation. For example, the bromination and nitration of 4-methoxybenzo[b]thiophen typically yield 7-substituted products, while its 3-methyl derivative gives a mixture of 2- and 7-substituted compounds . Decarboxylation reactions have also been studied, with some derivatives being stable under certain conditions while others readily undergo decarboxylation or demethylation . These reactions are significant for the functionalization and further development of benzo[b]thiophene-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. The presence of methoxy and methyl groups can affect the electron distribution within the molecule, which in turn can influence reactivity and stability. The "abnormal" bromination selectivity observed in some derivatives is attributed to a special electron structure and "non-planar" conjugated model, which affects the electron delocalization and reaction active energy . The physical properties, such as melting points, solubility, and stability, are also determined by the molecular structure and substituents present in the benzo[b]thiophene derivatives .

科学的研究の応用

-

Medicinal Chemistry

- Thiophene-based analogs are considered by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

- The results of these applications have shown that thiophene derivatives can be used to develop advanced compounds with a variety of biological effects .

-

Industrial Chemistry and Material Science

- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

- The methods of application involve the use of thiophene-mediated molecules in the advancement of organic semiconductors .

- The outcomes of these applications have shown that thiophene derivatives can be effectively used as corrosion inhibitors .

-

Fabrication of Organic Light-Emitting Diodes (OLEDs)

- Thiophene-mediated molecules have a prominent role in the fabrication of organic light-emitting diodes (OLEDs) .

- The methods of application involve the use of thiophene derivatives in the fabrication process of OLEDs .

- The outcomes of these applications have shown that thiophene derivatives can be effectively used in the fabrication of OLEDs .

-

Organic Synthesis Intermediate

- Thiophene derivatives like “Methyl 5-methoxybenzo[b]thiophene-2-carboxylate” can be used as organic synthesis intermediates .

- The methods of application involve using these compounds in the laboratory research and development process, as well as in the chemical and pharmaceutical production process .

- The outcomes of these applications have shown that thiophene derivatives can be effectively used as intermediates in various organic syntheses .

-

Raw Material in the Synthesis of Anticancer Agents

- Certain thiophene derivatives are used as raw materials in the synthesis of anticancer agents .

- The methods of application involve using these compounds in the synthesis process of anticancer agents .

- The outcomes of these applications have shown that thiophene derivatives can be effectively used in the synthesis of anticancer agents .

-

Development of Insecticides

- Thiophene derivatives also act as metal complexing agents and are used in the development of insecticides .

- The methods of application involve using these compounds in the development process of insecticides .

- The outcomes of these applications have shown that thiophene derivatives can be effectively used in the development of insecticides .

-

Organic Synthesis Intermediate

- Thiophene derivatives like “Methyl 5-methoxybenzo[b]thiophene-2-carboxylate” can be used as organic synthesis intermediates .

- The methods of application involve using these compounds in the laboratory research and development process, as well as in the chemical and pharmaceutical production process .

- The outcomes of these applications have shown that thiophene derivatives can be effectively used as intermediates in various organic syntheses .

-

Raw Material in the Synthesis of Anticancer Agents

- Certain thiophene derivatives are used as raw materials in the synthesis of anticancer agents .

- The methods of application involve using these compounds in the synthesis process of anticancer agents .

- The outcomes of these applications have shown that thiophene derivatives can be effectively used in the synthesis of anticancer agents .

-

Development of Insecticides

- Thiophene derivatives also act as metal complexing agents and are used in the development of insecticides .

- The methods of application involve using these compounds in the development process of insecticides .

- The outcomes of these applications have shown that thiophene derivatives can be effectively used in the development of insecticides .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

methyl 5-methoxy-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3S/c1-13-8-3-4-9-7(5-8)6-10(15-9)11(12)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPCNZRDJYLVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631719 | |

| Record name | Methyl 5-methoxy-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-methoxybenzo[b]thiophene-2-carboxylate | |

CAS RN |

19492-99-0 | |

| Record name | Methyl 5-methoxy-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]-](/img/structure/B99862.png)

![1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-](/img/structure/B99868.png)